molecular formula C8H11N3O B6614366 N-(1-Methylethyl)-2-pyrazinecarboxamide CAS No. 90607-36-6

N-(1-Methylethyl)-2-pyrazinecarboxamide

Cat. No.: B6614366
CAS No.: 90607-36-6
M. Wt: 165.19 g/mol
InChI Key: DLFPZLKEZOVQNJ-UHFFFAOYSA-N
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Description

Key structural features influencing activity include:

  • Pyrazine core: Aromatic nitrogen atoms enable hydrogen bonding and π-π stacking interactions.
  • Carboxamide group: Enhances solubility and provides a site for hydrogen bonding.

Properties

IUPAC Name

N-propan-2-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(2)11-8(12)7-5-9-3-4-10-7/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFPZLKEZOVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278854
Record name N-(1-Methylethyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90607-36-6
Record name N-(1-Methylethyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90607-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Halogenated phenyl groups (e.g., 3-Br, 3-CF₃) enhance antimycobacterial and antifungal activity due to increased lipophilicity and halogen bonding .
  • Alkylamino substituents on the pyrazine ring (e.g., propylamino in 1a) improve activity compared to unsubstituted derivatives, likely by optimizing steric and electronic interactions with target enzymes .
  • Isopropyl vs. Phenyl groups : The isopropyl substituent in the target compound may reduce π-π stacking but increase metabolic stability compared to aryl groups .

Key Observations :

  • Bulky substituents (e.g., 2-nitrophenyl) reduce yields due to steric hindrance during coupling .
  • Linear alkyl chains (e.g., hexylamino in 1d) achieve higher yields than branched groups, likely due to better nucleophilicity .

Molecular Interactions and Supramolecular Behavior

  • Halogen Bonding : N-(3-Bromophenyl)-2-pyrazinecarboxamide forms Br⋯N interactions (2.85 Å) in Hg(II) complexes, enhancing structural stability .
  • Hydrogen Bonding : Carboxamide groups participate in NH⋯O interactions, critical for crystal packing .
  • Isopropyl Group Impact : The isopropyl group may disrupt π-π stacking but introduce CH-π interactions, altering solubility and crystallinity .

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